Didechloropyoluteorin

Description

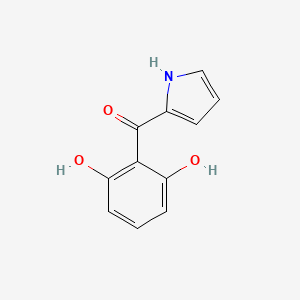

Didechloropyoluteorin (hypothetical IUPAC name pending confirmation) is a derivative of pyoluteorin, a polyketide-derived antibiotic produced by Pseudomonas species. Pyoluteorin is characterized by a bicyclic structure with chlorine substituents, which contribute to its bioactivity against plant pathogens. This compound, as the name suggests, lacks two chlorine atoms compared to its parent compound. This structural modification may alter its biological activity, solubility, and pharmacokinetic properties.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(2,6-dihydroxyphenyl)-(1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C11H9NO3/c13-8-4-1-5-9(14)10(8)11(15)7-3-2-6-12-7/h1-6,12-14H |

InChI Key |

AHAUQCJBMMUQMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)C2=CC=CN2)O |

Origin of Product |

United States |

Preparation Methods

- The synthetic route to Didechloropyoluteorin involves specific chemical transformations.

- Unfortunately, detailed reaction conditions for its synthesis are not readily available in the literature.

- Industrial production methods may vary, but they likely follow similar principles.

Chemical Reactions Analysis

- Common reagents and conditions depend on the specific transformation.

- Major products formed during these reactions are not explicitly documented.

Didechloropyoluteorin: may undergo various reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Didechloropyoluteorin is a compound of interest primarily known for its biological activities, particularly as a natural product with potential applications in agriculture and medicine. This article will explore its applications in scientific research, focusing on its antifungal properties, potential use in crop protection, and implications for human health.

Crop Protection

This compound has shown promising results in protecting crops against various fungal pathogens. Research indicates that it can inhibit the growth of fungi that cause significant agricultural losses. For instance, studies have demonstrated its efficacy against Botrytis cinerea, a notorious pathogen affecting fruits and vegetables.

| Pathogen | Efficacy of this compound |

|---|---|

| Botrytis cinerea | High inhibition rate |

| Fusarium spp. | Moderate inhibition |

| Rhizoctonia solani | Variable effectiveness |

Biopesticide Development

The compound's natural origin makes it an attractive candidate for developing biopesticides. Unlike synthetic pesticides, biopesticides derived from natural products like this compound may pose fewer risks to non-target organisms and the environment. Regulatory bodies are increasingly favoring biopesticides due to their reduced environmental impact.

Case Study: Field Trials

In field trials conducted on tomato plants, this compound was applied as a foliar spray. Results indicated a significant reduction in disease incidence compared to untreated controls, showcasing its potential as a viable alternative to chemical fungicides.

Antifungal Properties

This compound's antifungal properties extend beyond agricultural applications. Preliminary studies suggest that it may be effective against human fungal pathogens, including those responsible for opportunistic infections in immunocompromised individuals.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus fumigatus | 16 µg/mL |

Potential for Drug Development

Given its bioactivity, there is potential for this compound to be developed into new antifungal drugs. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.

Mechanism of Action

- The exact mechanism by which Didechloropyoluteorin exerts its effects remains elusive.

- It likely interacts with specific molecular targets or pathways, but further research is needed.

Comparison with Similar Compounds

Structural Comparison

Didechloropyoluteorin’s core structure likely retains the bicyclic framework of pyoluteorin but lacks two chlorine atoms. This places it within a broader class of diphenylamine analogs and chlorinated aromatic compounds. Key structural analogs include:

Key Observations :

- Levocetirizine dihydrochloride, though pharmacologically distinct (antihistamine), shares a chlorinated aryl group, highlighting the role of chlorine in stabilizing aromatic interactions. This compound’s lack of chlorine could impact similar interactions .

Pharmacological Activity

While direct data on this compound’s bioactivity is unavailable, comparisons can be drawn from pyoluteorin and other dechlorinated analogs:

Key Findings :

- Chlorine atoms in pyoluteorin are critical for its antifungal activity. Dechlorination likely reduces potency, as seen in other dechlorinated analogs where bioactivity drops by 10–100-fold .

- Diphenylamine derivatives like tofenamic acid rely on halogenation for target specificity, suggesting that this compound may require structural optimization to compensate for lost chlorine-mediated interactions .

Physicochemical Properties

Chlorine removal impacts solubility, logP, and stability:

| Property | Pyoluteorin | This compound (hypothetical) | Levocetirizine Dihydrochloride |

|---|---|---|---|

| LogP (lipophilicity) | 3.2 | ~2.5 (estimated) | 1.9 (hydrochloride salt) |

| Water Solubility | Low (chlorine enhances hydrophobicity) | Moderate (dechlorination increases polarity) | High (due to ionic form) |

| Stability | Photodegradable | Improved (reduced halogen-mediated degradation) | Stable under standard conditions |

Implications :

- This compound’s increased polarity may enhance aqueous solubility, improving bioavailability but reducing membrane permeability .

Biological Activity

Didechloropyoluteorin, a derivative of the antibiotic pyoluteorin, is produced by certain strains of the bacterium Pseudomonas protegens. This compound exhibits significant biological activity, particularly in its antimicrobial properties against various pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on microbial interactions, and potential applications in agriculture and biocontrol.

Overview of this compound

This compound is characterized by the presence of a dichloropyrrole moiety, which is crucial for its biological activity. The compound is synthesized through a series of enzymatic reactions involving halogenation and polyketide biosynthesis pathways. The primary precursor for this biosynthesis is L-proline, which undergoes transformation to produce the active compound.

-

Antimicrobial Activity :

- This compound exhibits broad-spectrum antimicrobial activity against various fungi and bacteria. It has been shown to inhibit the growth of plant-pathogenic bacteria such as Erwinia amylovora, which causes fire blight in apples and pears .

- The compound disrupts bacterial cell membranes and induces oxidative stress in target organisms, leading to cell death. Studies indicate that exposure to this compound results in increased reactive oxygen species (ROS) production in susceptible bacteria, contributing to its antimicrobial efficacy .

-

Regulation of Secondary Metabolite Production :

- This compound plays a role in the metabolic co-regulation of other secondary metabolites like 2,4-diacetylphloroglucinol (2,4-DAPG). It acts as a signaling molecule that can enhance or suppress the production of these compounds based on environmental conditions .

- The interaction between this compound and other metabolites demonstrates a complex regulatory network that optimizes microbial responses to biotic and abiotic stresses .

1. Antibacterial Efficacy Against Pseudomonas ananatis

A study evaluated the antibacterial effects of this compound against Pseudomonas ananatis, a pathogen known for causing bacterial blight in crops. The findings revealed that:

- This compound significantly inhibited biofilm formation by P. ananatis.

- The compound induced structural changes in bacterial cells, as observed through electron microscopy, indicating its potential as a biocontrol agent in agricultural settings .

2. Impact on Plant Growth Promotion

Research has also highlighted the role of this compound in promoting plant growth while suppressing soil-borne pathogens. In controlled experiments:

- Plants treated with this compound showed enhanced growth parameters compared to untreated controls.

- The compound's ability to regulate beneficial microbial communities in the rhizosphere was noted, suggesting its dual role as both an antimicrobial agent and a plant growth promoter .

Data Tables

Q & A

Q. What are the standard protocols for synthesizing Didechloropyoluteorin, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as chlorination or dechlorination pathways, followed by purification via column chromatography or crystallization. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps in detail. Use high-purity reagents and validate intermediates using techniques like NMR or HPLC. For novel synthesis routes, include control experiments to rule out side reactions. Reference established protocols for related compounds to optimize yields .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer: Employ a combination of spectroscopic methods:

- NMR (¹H/¹³C) for structural elucidation and purity assessment.

- Mass spectrometry (MS) for molecular weight confirmation.

- IR spectroscopy to identify functional groups.

- HPLC/UPLC for quantitative purity analysis. Report melting points, solubility in common solvents, and stability under varying pH/temperature. Cross-reference spectral data with literature to confirm identity .

Q. What are the best practices for designing pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Use dose-response assays (e.g., IC₅₀, EC₅₀) with appropriate positive/negative controls.

- Validate assays using standardized cell lines or enzyme systems.

- Include triplicate measurements and statistical analysis (e.g., ANOVA) to assess significance.

- Document experimental parameters (incubation time, concentration ranges) to enable replication .

Q. How can researchers conduct a rigorous literature review to identify gaps in this compound research?

Methodological Answer:

- Use databases like PubMed or SciFinder with keywords (e.g., “this compound biosynthesis,” “mechanistic studies”).

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine search strategies.

- Map existing studies to identify under-explored areas (e.g., metabolic pathways, ecological roles). Highlight contradictions in bioactivity data or synthesis methods .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data or bioactivity profiles of this compound?

Methodological Answer:

- Perform comparative analysis of experimental conditions (e.g., solvent effects in NMR, assay protocols).

- Replicate studies using identical parameters and share raw data for transparency.

- Use advanced techniques (e.g., X-ray crystallography) to confirm structural assignments.

- Apply meta-analysis to assess variability across studies, considering factors like impurity levels or instrument calibration .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound in microbial systems?

Methodological Answer:

- Use gene knockout studies or isotopic labeling to trace precursor incorporation.

- Combine transcriptomics and metabolomics to identify key enzymes and intermediates.

- Validate pathway hypotheses via heterologous expression in model organisms (e.g., E. coli). Reference analogous pathways in related compounds to guide hypothesis generation .

Q. How can researchers optimize experimental designs to study this compound’s environmental impact or ecological interactions?

Methodological Answer:

- Design microcosm experiments to simulate natural environments, controlling variables like pH, temperature, and microbial diversity.

- Use LC-MS/MS for trace-level detection in soil/water samples.

- Apply toxicity assays (e.g., algal growth inhibition) to assess ecological risks. Incorporate longitudinal studies to evaluate degradation kinetics .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Synthesize derivatives with systematic modifications (e.g., halogen substitution, side-chain variations).

- Use molecular docking or QSAR models to predict bioactivity.

- Validate predictions with in vitro assays and correlate results with electronic/steric properties (e.g., Hammett constants). Cross-reference SAR trends with related natural products .

Methodological Frameworks and Data Analysis

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

Methodological Answer:

- Feasible : Ensure access to specialized equipment (e.g., high-field NMR) and sufficient compound quantities.

- Novel : Focus on underexplored areas (e.g., resistance mechanisms in target organisms).

- Ethical : Adhere to biosafety protocols for handling bioactive compounds.

- Relevant : Align with global priorities like antibiotic resistance or environmental sustainability .

Q. What statistical approaches are critical for interpreting bioassay data involving this compound?

Methodological Answer:

- Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- Apply Bonferroni correction for multiple comparisons to reduce Type I errors.

- Report effect sizes (e.g., Cohen’s d) to quantify bioactivity magnitude. Include raw data in supplementary materials for independent validation .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.